3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine
Description
This compound belongs to the tetrahydroimidazo[1,5-a]pyrazine class, characterized by a bicyclic system with fused imidazole and pyrazine rings. The trifluoromethyl (-CF₃) group at position 3 enhances lipophilicity and metabolic stability, making it a promising candidate for drug discovery.
Properties
Molecular Formula |
C7H9F3N4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-5(11)4-3-12-1-2-14(4)6/h12H,1-3,11H2 |
InChI Key |
ICRREDWWEPZSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=C2C(F)(F)F)N)CN1 |
Origin of Product |
United States |
Preparation Methods
Diiodination of 2-Substituted Imidazoles
The synthesis begins with diiodination of 2-substituted imidazoles using iodine (I₂) in the presence of sodium carbonate (Na₂CO₃) in a dioxane/water solvent system. This step achieves >90% conversion under reflux conditions (80–90°C, 12–16 hours). The diiodo intermediate’s stability allows subsequent functionalization without isomerization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| I₂ Equivalents | 2.5–3.0 |
| Na₂CO₃ Concentration | 1.5 M |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
Cyclization to Form Tetrahydroimidazopyrazine
The diiodoimidazole undergoes nucleophilic substitution with ethylenediamine derivatives in dimethylformamide (DMF) at 120°C. Catalytic amounts of potassium iodide (KI, 10 mol%) enhance reactivity by facilitating iodide displacement.
Challenges and Solutions
-
Regioselectivity : Steric hindrance at the C4/C5 positions directs amination to the C8 position.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the core structure in 75–80% yield.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via cross-coupling or nucleophilic substitution. Two dominant methods are employed:
Ullmann-Type Coupling with Trifluoromethyl Copper
Copper-mediated coupling using trifluoromethyl iodide (CF₃I) and CuI in DMF at 140°C achieves direct C–H trifluoromethylation. This method avoids pre-functionalized substrates but requires rigorous moisture exclusion.
Optimization Data
| Condition | Effect on Yield |
|---|---|
| CuI (20 mol%) | Increases yield to 68% |
| 1,10-Phenanthroline | Stabilizes Cu(I), 72% |
| Solvent (DMF vs. DMSO) | DMSO improves to 75% |
Halogen Exchange Using Ruppert-Prakash Reagent
(Trifluoromethyl)trimethylsilane (TMSCF₃) reacts with bromo- or iodo-substituted intermediates in the presence of cesium fluoride (CsF). This method is preferred for late-stage functionalization due to milder conditions (room temperature, 6–8 hours).
Representative Protocol
-
Dissolve 5-bromoimidazopyrazine (1.0 eq) in THF.
-
Add TMSCF₃ (1.2 eq) and CsF (2.0 eq).
-
Stir under N₂ at 25°C for 8 hours.
-
Quench with NH₄Cl, extract with EtOAc.
Amination Strategies
Direct Nucleophilic Amination
Treatment of 3-trifluoromethylimidazopyrazine with lithium bis(trimethylsilyl)amide (LiHMDS) generates a stabilized anion, which reacts with hydroxylamine-O-sulfonic acid to introduce the amine group. This one-pot procedure achieves 60–65% yield but requires cryogenic conditions (-78°C).
Critical Parameters
-
Temperature Control : Warming above -50°C leads to decomposition.
-
Solvent Choice : Tetrahydrofuran (THF) outperforms DMF in anion stability.
Reductive Amination of Ketone Precursors
A two-step process involves:
-
Oxo Group Installation : Oxidation of a methylene group using Jones reagent (CrO₃/H₂SO₄) to form a ketone.
-
Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5, 50°C, 12 hours).
Yield Comparison
| Step | Yield (%) |
|---|---|
| Oxidation | 85 |
| Reductive Amination | 78 |
Industrial-Scale Production
Continuous Flow Synthesis
To address exothermic risks in diiodination, microreactor systems enable safer scale-up:
Crystallization Optimization
Final product purity (>99.5%) is achieved via antisolvent crystallization:
-
Solvent System : Ethanol/water (7:3 v/v)
-
Cooling Rate : 0.5°C/min from 60°C to 4°C
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (UV 254 nm) | C18, ACN/H₂O + 0.1% TFA | 99.7 |
| Ion Chromatography | AS11-HC column, NaOH eluent | 99.9 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ and CF₃SO₂Na achieves:
Biocatalytic Approaches
Engineered cytochrome P450 enzymes catalyze C-H amination:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| CF₃ group hydrolysis | Anhydrous conditions, molecular sieves |
| Ring-opening during amination | Buffered pH (4–6), low temperature |
| Scalability of cryogenic steps | Continuous flow with Joule-Thomson cooling |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and binding affinity to biomolecules, potentially influencing several signaling pathways. Here are some notable applications:
- Antiviral Activity : Research indicates potential applications in antiviral drug development. The compound's structural features may allow it to inhibit viral replication by targeting specific enzymes involved in viral life cycles .
- Cancer Research : The compound is also being investigated for its anticancer properties. Its ability to modulate cellular pathways makes it a candidate for further exploration in oncology .
- Neuropharmacology : Some studies suggest that derivatives of this compound may exhibit central nervous system effects, indicating potential applications in treating neurological disorders or as psychoactive substances .
Case Study 1: Antiviral Drug Development
A study highlighted the synthesis of several imidazo[1,5-a]pyrazine derivatives with antiviral properties. These compounds were tested against various viral targets and showed promising results in inhibiting viral replication. The trifluoromethyl substitution was noted to enhance their efficacy compared to non-substituted analogs .
Case Study 2: Cancer Inhibition
In another research effort focused on cancer therapeutics, compounds similar to this compound were synthesized and evaluated for their ability to inhibit tumor growth in vitro. Results indicated that these compounds could disrupt key signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspase enzymes and cell death . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity to these molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydroimidazo[1,5-a]pyrazine Core
Trifluoromethyl vs. Difluoromethyl Substitution
- 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CID 165951141): Structural Difference: Replaces -CF₃ with -CF₂H. Data: Molecular formula C₇H₉F₂N₃; SMILES C1CN2C(=CN=C2C(F)F)CN1 .
Halogen-Substituted Derivatives
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1188265-60-2): Structural Difference: Bromine substituent at position 3 instead of -CF₃. Application: Intermediate in synthesizing kinase inhibitors .
Unsubstituted Core Structure
Heterocycle Variations
Pyrazine vs. Pyrimidine Systems
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives :
Pyridine-Based Analogs
- (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: Structural Difference: Pyridine core replaces pyrazine; -CN substituent at position 5. Application: Potent aldosterone synthase inhibitor (IC₅₀ < 10 nM), highlighting the role of aromatic substituents in target specificity .
Functional Group Modifications
Carboxylic Acid and Ester Derivatives
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate :
Hydrazone Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H9F3N3
- Molecular Weight : 227.62 g/mol
- CAS Number : 1358784-11-8
The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity and binding affinity to various molecular targets within cells. The imidazo[1,5-a]pyrazine core structure is known to interact with specific receptors and enzymes involved in signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations have shown that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells under oxidative stress conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation in vitro | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of several derivatives of imidazo[1,5-a]pyrazine. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-trifluoromethylated counterparts. The mechanism was linked to disruption of bacterial cell membrane integrity. -
Anticancer Activity :
In a recent investigation involving human cancer cell lines (e.g., breast and lung cancer), this compound showed significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM. Further mechanistic studies revealed apoptosis induction through activation of caspase pathways. -
Neuroprotection Study :
A neuroprotective study assessed the compound's ability to mitigate damage in neuronal cells exposed to hydrogen peroxide. Results demonstrated a dose-dependent decrease in cell death and preservation of mitochondrial function at concentrations as low as 5 µM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example, a two-step process may include:
Cyclocondensation : Reacting trifluoromethylated diketones or ketoesters with amines (e.g., ethylenediamine derivatives) under acidic conditions (e.g., HCl in THF) to form the imidazo-pyrazine core .
Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.
- Critical factors : Solvent choice (polar aprotic solvents enhance cyclization), temperature control (60–80°C optimizes ring closure), and catalyst selection (e.g., p-TsOH for acid-mediated cyclization). Yields range from 48–78% depending on substituent reactivity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to other substituents (e.g., methyl or iodo)?
- Structural analysis : The trifluoromethyl group increases lipophilicity (logP ≈ 2.5) and metabolic stability compared to methyl or iodo analogs. It also induces steric hindrance, affecting binding pocket interactions.
- Data comparison :
| Substituent | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| CF₃ | 2.5 | 0.15 | 159–273 |
| CH₃ | 1.8 | 0.35 | 120–150 |
| I | 3.0 | 0.05 | 180–220 |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound, particularly in orexin receptor modulation vs. antimicrobial effects?
- Analysis framework :
- Target selectivity : Use radioligand binding assays (e.g., competitive binding with [³H]-orexin-A) to confirm receptor affinity (IC₅₀ < 100 nM for OX₁R/OX₂R) .
- Off-target effects : Screen against bacterial enzymes (e.g., DNA gyrase) via MIC assays. Discrepancies may arise from assay conditions (e.g., pH-dependent CF₃ group ionization) .
Q. How can molecular dynamics (MD) simulations optimize the compound’s binding affinity to orexin receptors?
- Methodology :
Docking : Use X-ray structures of orexin receptors (PDB: 1B6) to identify key residues (e.g., Tyr³¹⁸, His³⁴⁵) for hydrogen bonding .
MD simulations (50 ns) : Analyze stability of the CF₃ group in hydrophobic pockets and amine interactions with polar residues.
- Results : Free energy calculations (MM-PBSA) show ΔG = -9.8 kcal/mol for the trifluoromethyl analog vs. -7.2 kcal/mol for methyl derivatives .
Q. What analytical techniques are most effective for characterizing synthetic intermediates and resolving structural ambiguities?
- Techniques :
- NMR : ¹⁹F NMR (δ = -62 ppm for CF₃) confirms regioselectivity during cyclization .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydro ring) .
- HRMS : Exact mass (calc. for C₈H₁₀F₃N₅: 257.0834; observed: 257.0832) validates purity .
Methodological Considerations
Q. How do ultrasonic-assisted synthesis methods improve efficiency in preparing this compound?
- Procedure : Ultrasonic irradiation (40 kHz, 100 W) reduces reaction time from 24 h to 4 h for cyclization steps by enhancing mass transfer. Yields improve by 15–20% compared to conventional heating .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Key issues : Exothermic cyclization (risk of runaway reactions) and trifluoromethyl group stability under high temperatures.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
